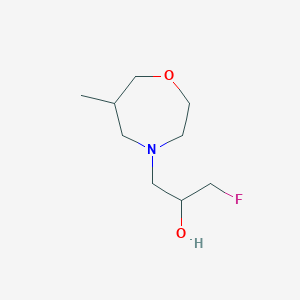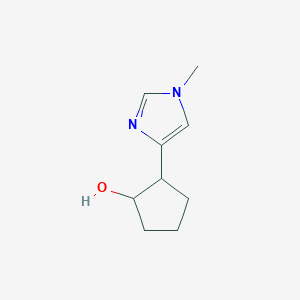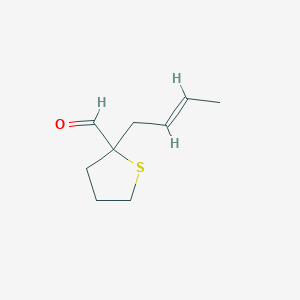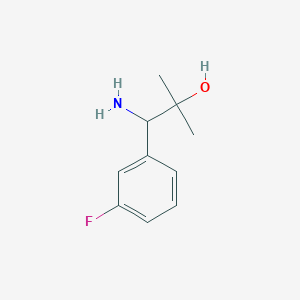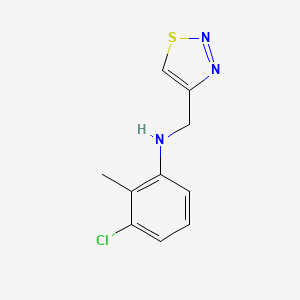![molecular formula C10H12ClNO3S2 B13269721 4-[(1-Oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13269721.png)
4-[(1-Oxothiolan-1-ylidene)amino]benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a thiolane ring and a benzenesulfonyl chloride group, making it a versatile compound in organic synthesis and industrial applications.
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170–180°C for fifteen hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with enhanced purification and separation techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to sulfonamide derivatives.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form various sulfonamide compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Sulfonamides: From reduction and substitution reactions.
Scientific Research Applications
4-[(1-Oxothiolan-1-ylidene)amino]benzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in biochemical applications where it can modify proteins or other biomolecules.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the thiolane ring but shares the reactive sulfonyl chloride group.
4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with an additional trifluoromethyl group, which can alter its reactivity and applications.
Uniqueness: The presence of the thiolane ring in 4-[(1-Oxothiolan-1-ylidene)amino]benzenesulfonyl chloride provides unique steric and electronic properties, making it distinct from other benzenesulfonyl chloride derivatives.
Properties
Molecular Formula |
C10H12ClNO3S2 |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S2/c11-17(14,15)10-5-3-9(4-6-10)12-16(13)7-1-2-8-16/h3-6H,1-2,7-8H2 |
InChI Key |
QMIPDQRBBXQQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=C(C=C2)S(=O)(=O)Cl)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Aminomethyl)spiro[3.3]heptan-2-one](/img/structure/B13269641.png)
![3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine](/img/structure/B13269648.png)
![7-Isopropyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13269660.png)


![2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13269675.png)
